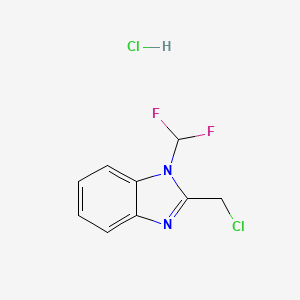

2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride

描述

2-(Chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride is a substituted benzimidazole derivative characterized by a chloromethyl (-CH2Cl) group at the 2-position and a difluoromethyl (-CF2H) group at the 1-position of the benzimidazole core. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Benzimidazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

Synthesis: The synthesis involves sequential functionalization of the benzimidazole scaffold. Starting from (1H-benzimidazole-2-yl)methanol, the hydroxyl group is converted to chloromethyl via reaction with thionyl chloride (SOCl2) . The difluoromethyl group at the 1-position is introduced through N-alkylation using difluoromethylating agents, followed by hydrochloride salt formation .

属性

IUPAC Name |

2-(chloromethyl)-1-(difluoromethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2N2.ClH/c10-5-8-13-6-3-1-2-4-7(6)14(8)9(11)12;/h1-4,9H,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLWIVPXSQASPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C(F)F)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153151-54-2 | |

| Record name | 2-(chloromethyl)-1-(difluoromethyl)-1H-1,3-benzodiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(Chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride is a compound of interest due to its potential biological activities. This benzimidazole derivative has been studied for various pharmacological properties, including antimicrobial, antifungal, and anticancer effects. Understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure and Properties

The chemical formula for 2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride is C9H7ClF2N2·HCl. The presence of both chloromethyl and difluoromethyl groups in its structure enhances its reactivity and potential biological interactions.

The biological activity of benzimidazole derivatives, including the compound , is often attributed to their ability to interact with various biological targets:

- DNA Binding : Benzimidazoles can intercalate into DNA, affecting replication and transcription processes.

- Enzyme Inhibition : These compounds may inhibit enzymes such as kinases, which play crucial roles in cell signaling pathways.

- Antimicrobial Action : The presence of halogen substituents (like chlorine and fluorine) enhances the lipophilicity and bioavailability of the compounds, potentially leading to increased antimicrobial efficacy.

Antimicrobial Activity

Research indicates that 2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL |

| Escherichia coli | 3.9 µg/mL |

| Candida albicans | 5.0 µg/mL |

These results suggest that the compound has potent antibacterial and antifungal activity, comparable to other benzimidazole derivatives .

Antifungal Activity

The antifungal efficacy of this compound was also assessed against several phytopathogenic fungi:

| Fungus | IC50 (µg/mL) |

|---|---|

| Botrytis cinerea | 12.27 |

| Fusarium solani | 15.98 |

| Rhizoctonia solani | 20.42 |

The data indicates that the compound effectively inhibits fungal growth, making it a candidate for agricultural applications .

Anticancer Activity

In vitro studies have demonstrated that benzimidazole derivatives can exhibit anticancer properties. The compound was tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.75 ± 0.19 |

| HCC827 | 5.13 ± 0.97 |

| NCI-H358 | 4.01 ± 0.95 |

These findings suggest that the compound has significant potential as an anticancer agent .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of benzimidazole derivatives:

- Synthesis and Evaluation : A study synthesized various benzimidazole derivatives, including the target compound, and evaluated their biological activities against multiple pathogens.

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents like chloromethyl and difluoromethyl significantly enhance biological activity by improving binding affinity to target sites .

相似化合物的比较

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Differences

Below is a comparative analysis with select analogs:

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility (>50 mg/mL) compared to neutral analogs like 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole, which is lipophilic .

- Stability : The difluoromethyl group reduces susceptibility to oxidative degradation compared to methyl or hydroxymethyl substituents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(chloromethyl)-1-(difluoromethyl)-1H-benzimidazole hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine with carbonyl compounds under acidic conditions . For this compound, substituting with chloromethyl and difluoromethyl groups may require careful control of solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) to avoid side reactions. Catalytic agents like HCl or polyphosphoric acid can enhance ring closure efficiency. Reaction progress should be monitored via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substituent positions (e.g., chloromethyl at C2, difluoromethyl at N1) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 248.05) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves steric effects and hydrogen bonding patterns, as demonstrated for structurally analogous benzimidazoles .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer :

Advanced Research Questions

Q. What computational modeling approaches are recommended to predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding affinity with enzymes (e.g., cytochrome P450) using AutoDock Vina .

- MD Simulations : Assess solvation effects and conformational stability in aqueous or lipid membranes .

Q. How can researchers design in vitro assays to evaluate the compound’s antimicrobial or anticancer potential?

- Methodological Answer :

- MIC/MBC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Mechanistic Studies : Flow cytometry to detect apoptosis (Annexin V/PI staining) or ROS generation .

Q. How should researchers address contradictions in reported biological activity data for benzimidazole derivatives?

- Methodological Answer :

- Source Analysis : Compare purity levels (HPLC ≥98%) and synthetic methods (e.g., solvent traces affecting bioactivity) .

- Dose-Response Validation : Reproduce assays with standardized protocols (e.g., fixed incubation time, cell passage number) .

- Meta-Analysis : Use tools like RevMan to aggregate data from peer-reviewed studies and identify outliers .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and FFP2 masks to prevent inhalation of aerosols .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Incinerate in a licensed facility to avoid environmental release (EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。